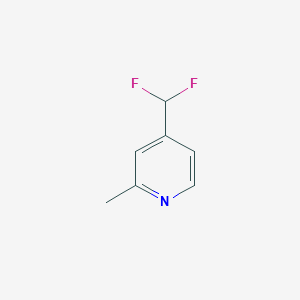

4-(Difluoromethyl)-2-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)-2-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-5-4-6(7(8)9)2-3-10-5/h2-4,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUXRNDLEMFARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 4 Difluoromethyl 2 Methylpyridine and Its Derivatives

Mechanistic Investigations of Difluoromethylation Pathways

The precise placement of the difluoromethyl group on the pyridine (B92270) ring is crucial for its ultimate application and biological activity. uni-muenster.de Understanding the underlying mechanisms of these difluoromethylation reactions is key to developing efficient and selective synthetic methods. Pathways involving electrophilic attack, radical intermediates, ligand coupling, and temporary dearomatization have all been explored to access compounds like 4-(difluoromethyl)-2-methylpyridine.

Electrophilic Attack Mechanisms

Direct electrophilic attack on an unactivated pyridine ring is generally difficult due to its electron-deficient character. researchgate.net Traditional C-H functionalization strategies often lead to substitution at the C2 or C4 positions, which are more susceptible to nucleophilic attack, while electrophilic substitution is less favored. researchgate.net However, functionalization can proceed through an electrophilic pathway if the pyridine ring is first activated. researchgate.netnih.gov

One strategy involves the formation of activated intermediates, such as Zincke imines. While detailed studies on direct electrophilic difluoromethylation are scarce, related fluorination reactions have been shown to proceed via a two-electron electrophilic substitution pathway involving these intermediates. researchgate.net This approach relies on modifying the pyridine to make it sufficiently nucleophilic to attack an electrophilic fluorine source. The development of potent electrophilic "CF2H+" sources remains a significant challenge, limiting the widespread use of this pathway for direct difluoromethylation.

Radical Intermediates and Propagation

Radical-based difluoromethylation has emerged as a powerful and versatile strategy for functionalizing heterocycles, including pyridines. rsc.orgnih.gov This pathway typically involves a Minisci-type reaction, where a difluoromethyl radical (•CF2H) attacks a protonated, electron-deficient pyridine ring. researchgate.netthieme-connect.com The reaction proceeds through the following general steps:

Generation of the Difluoromethyl Radical : The •CF2H radical is generated from a variety of stable precursors.

Radical Addition : The nucleophilic •CF2H radical adds to the electron-deficient pyridinium (B92312) ion. For substrates like 2-methylpyridine, this addition is highly regioselective, favoring the C4 position.

Rearomatization : The resulting radical cation intermediate is oxidized, losing a proton to restore the aromaticity of the pyridine ring and yield the final product.

A variety of reagents have been developed to generate the difluoromethyl radical under mild conditions, often initiated by photoredox catalysis or chemical oxidants. nih.govresearchgate.netrsc.org

| Precursor | Initiation Method | Reference |

|---|---|---|

| Sodium difluoromethanesulfinate (CF₂HSO₂Na) | Organic Photoredox Catalysis (e.g., Eosin Y, Rose Bengal) with an oxidant like air | researchgate.netrsc.org |

| Bis(difluoroacetyl)peroxide | Thermal Homolysis | nih.govthieme-connect.com |

| S-(Difluoromethyl)sulfonium salt | Visible-light Redox Catalysis | researchgate.net |

| 2,2-Difluoro-2-iodo-1-phenylethan-1-one | Radical Initiator | thieme-connect.com |

Ligand Coupling Processes

Transition metal-catalyzed cross-coupling reactions provide another key pathway for forming C-CF2H bonds. These reactions, which can be mechanistically described as proceeding via ligand coupling or reductive elimination from a metal center, allow for the precise formation of the bond between the pyridine ring and the difluoromethyl group. princeton.edu Copper- and palladium-based systems are commonly employed. researchgate.netrsc.org

A general catalytic cycle for a copper-mediated difluoromethylation of an aryl iodide involves:

Formation of a difluoromethylcopper(I) species (CuCF2H) from a precursor like TMSCF2H. nih.gov

Oxidative addition of the aryl iodide (e.g., a 4-iodo-2-methylpyridine (B1337970) derivative) to the Cu(I) center, potentially forming a Cu(III) intermediate.

Reductive elimination (ligand coupling) of the aryl and difluoromethyl groups from the metal center to yield the Ar-CF2H product and regenerate the active copper catalyst. rsc.orgnih.gov

An interesting feature of these copper-mediated reactions is that they can be more efficient for electron-rich aryl iodides, which is contrary to many cross-coupling processes. nih.gov This suggests that the electronic nature of the pyridine derivative plays a complex role in the reaction mechanism, beyond simply serving as a substrate for the coupling event.

Temporary Dearomatization Strategies

Given the inherent stability and challenging reactivity of the pyridine core, temporary dearomatization has become a highly successful strategy for achieving otherwise difficult functionalizations. uni-muenster.deresearchgate.netnih.govdntb.gov.ua This approach involves converting the flat, aromatic pyridine into a non-aromatic, three-dimensional intermediate that possesses altered electronic properties and reactivity. nih.gov This electron-rich intermediate can then undergo functionalization, followed by a rearomatization step to restore the pyridine ring. researchgate.net

This strategy has proven particularly effective for the site-selective difluoromethylation of pyridines. nih.govresearchgate.net For instance, pyridines can react with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl pyruvate (B1213749) to form stable, dearomatized oxazino-pyridine intermediates. thieme-connect.com These intermediates behave like nucleophilic enamines and can undergo radical meta-C-H difluoromethylation. researchgate.net Crucially, the selectivity can be switched: by treating the oxazino-pyridine intermediate with acid, it transforms into a pyridinium salt, which then directs a Minisci-type radical difluoromethylation to the para-position. nih.govresearchgate.netnih.gov

| Dearomatized Intermediate | Formation Method | Subsequent Reaction Type | Reference |

|---|---|---|---|

| Oxazino-pyridine | Reaction with DMAD and methyl pyruvate | Radical or ionic functionalization at the meta-position | researchgate.netresearchgate.netthieme-connect.com |

| Pyridinium Salt (from oxazino-pyridine) | Acid treatment of oxazino-pyridine intermediate | Minisci-type radical functionalization at the para-position | nih.govresearchgate.net |

| Dihydropyridine | Borane-catalyzed hydroboration | Reaction with electrophilic SCF₂H sources at the C3-position | nih.gov |

| Zincke Imine | Reaction with 2,4-dinitrophenyl reagents | Radical addition-elimination or electrophilic substitution | researchgate.net |

This switchable, dearomatization-rearomatization sequence represents a powerful tool, solving the long-standing challenge of accessing meta-difluoromethylated pyridines and providing controlled access to their para-isomers from a common intermediate. uni-muenster.de

Transformation of the Difluoromethyl Group

Once installed on the pyridine ring, the difluoromethyl group is not merely a passive substituent. Its electronic properties and chemical stability are key to its function in bioactive molecules.

Stability of the Difluoromethyl Moiety

While generally stable under physiological conditions, the –CF2H group is not entirely inert. The C-H bond is sufficiently acidic that it can be deprotonated by strong bases. acs.org This allows the Ar-CF2H unit to serve as a "masked nucleophile." Upon deprotonation, it forms a potent Ar-CF2⁻ anion that can react with a wide range of electrophiles, enabling the construction of more complex Ar-CF2-R linkages. This reactivity demonstrates that the difluoromethyl group can be a site for further synthetic transformations, adding to its versatility in drug design. acs.org

| Property | -CH₃ | -OH | -CF₃ | -CF₂H |

|---|---|---|---|---|

| Hydrogen Bond Donor | No | Yes (Strong) | No | Yes (Moderate) rsc.org |

| Hydrogen Bond Acceptor | No | Yes | Yes (Weak) | Yes (Weak) |

| Electronic Effect | Weakly Donating | Donating (Resonance), Withdrawing (Inductive) | Strongly Withdrawing | Strongly Withdrawing acs.org |

| Metabolic Stability | Susceptible to Oxidation | Susceptible to Glucuronidation | High | High nih.govacs.org |

| Acidity of C-H Proton | Very Low | N/A | N/A | Acidic (pKa ≈ 25-30) acs.org |

Subsequent Functionalization Reactions

The derivatives of this compound serve as versatile intermediates for further chemical modifications. The presence of reactive sites allows for a range of subsequent functionalization reactions, expanding the chemical space accessible from this core structure.

One key derivative is the corresponding pyridine N-oxide, which can be further transformed through reactions like the Boekelheide rearrangement. This reaction, typically employing trifluoroacetic anhydride (B1165640), converts α-picoline N-oxides into hydroxymethylpyridines. wikipedia.org This pathway offers a method to introduce a hydroxyl group onto the methyl substituent of this compound, opening avenues for further derivatization of the resulting alcohol.

Another important class of derivatives are aminopyridines. For instance, 2-amino-4-(trifluoromethyl)pyridine (B24480) can be produced from 2-chloro-4-(trifluoromethyl)pyridine (B1345723) via reaction with ammonia. google.com The resulting amino group can then undergo a variety of transformations. For example, in the development of potent epidermal growth factor receptor (EGFR) inhibitors, 2-amino-4-(1,2,4-triazol)pyridine derivatives were synthesized, showcasing the utility of the amino group as a handle for constructing more complex molecular architectures. nih.gov

Furthermore, the introduction of a fluorine atom at the 2-position of the pyridine ring via C-H fluorination opens up possibilities for nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine makes it an excellent leaving group in this context, allowing for the introduction of a wide array of nucleophiles, including those based on nitrogen, oxygen, and sulfur. acs.orgresearchgate.net This two-step sequence of fluorination followed by SNAr provides a powerful strategy for the late-stage functionalization of complex molecules containing the pyridine scaffold. acs.org

Reactivity of the Pyridine Ring System

The electronic properties of the pyridine ring in this compound, influenced by the electron-withdrawing difluoromethyl group and the electron-donating methyl group, dictate its reactivity towards various reagents. This allows for regioselective modifications of the heterocyclic core.

Regioselective Functionalization of the Pyridine Nucleus

The direct and selective functionalization of the pyridine ring is a significant area of research. Recent advancements have provided methods for the regioselective introduction of functional groups at specific positions of the pyridine nucleus.

A notable development is the site-switchable meta- and para-C-H difluoromethylation of pyridines. nih.govuni-muenster.de This method utilizes a temporary dearomatization strategy to activate the pyridine ring. uni-muenster.de By forming oxazino pyridine intermediates, it becomes possible to achieve meta-C-H-difluoromethylation through a radical process. nih.gov The regioselectivity can be switched to the para position by treating the oxazino pyridine intermediates with acid, which transforms them into pyridinium salts that undergo a highly regioselective Minisci-type alkylation. nih.gov This approach allows for the precise installation of a difluoromethyl group at either the meta (C3 or C5) or para (C4) position of a pyridine ring. uni-muenster.de

For pyridine derivatives that are already substituted, such as 2-chloropyridines, regioselective functionalization can be achieved through halogen-metal exchange reactions. The synthesis of the natural product (+)-floyocidin B utilized the 4,5-regioselective functionalization of 2-chloropyridines as a key strategic step. mdpi.com This highlights the ability to control reactivity at specific positions of the pyridine ring, even in the presence of existing substituents.

The following table summarizes the regioselective functionalization strategies for pyridine rings:

| Reaction Type | Position of Functionalization | Reagents/Conditions | Reference |

| meta-C-H Difluoromethylation | C3, C5 | Oxazino pyridine intermediates, radical process | nih.gov |

| para-C-H Difluoromethylation | C4 | Pyridinium salts, Minisci-type alkylation | nih.gov |

| 4,5-Functionalization | C4, C5 | Halogen-metal exchange on 2-chloropyridines | mdpi.com |

| α-Functionalization | C2 | C-H fluorination followed by SNAr | acs.orgresearchgate.net |

Oxidation Pathways of the Pyridine Ring

The pyridine ring system can undergo oxidation at either the nitrogen atom or the carbon atoms of the ring, depending on the oxidant and reaction conditions.

The most common oxidation pathway for pyridines is the formation of pyridine N-oxides. This is typically achieved using peroxy acids. The resulting N-oxides are versatile intermediates that can be used in a variety of subsequent reactions. youtube.com For example, they can undergo photochemical perfluoroalkylation in the presence of trifluoroacetic anhydride, demonstrating the utility of the N-oxide as a redox trigger. nih.gov Pyridine N-oxides can also be deoxygenated or undergo hydroxymethylation under visible light photoredox conditions. acs.org

While N-oxidation is prevalent, oxidation of the carbon framework of the pyridine ring is also possible, though it often requires more forcing conditions or specific catalytic systems. In some cases, oxidation can lead to the formation of pyridones. For example, the reaction of 4-methoxyquinoline (B1582177) with ethyl bromodifluoroacetate results in the N-difluoromethylated 4-quinolin-4-one, indicating an oxidation of the ring carbon. nih.gov Metal-free aerobic oxidation has also been reported, where pyridinium ylides, generated in situ, react with molecular oxygen. acs.org

The following table outlines different oxidation pathways for the pyridine ring:

| Oxidation Product | Reagents/Conditions | Reference |

| Pyridine N-Oxide | Peroxy acids | youtube.com |

| 2-Hydroxymethylpyridines | Visible light, photoredox catalyst, from N-oxides | acs.org |

| N-Difluoromethylated 4-pyridones | Ethyl bromodifluoroacetate | nih.gov |

| α-Aryl Ketones | 4-Dimethylaminopyridine-catalyzed aerobic oxidation of aryl α-halo esters | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Difluoromethyl 2 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-(Difluoromethyl)-2-methylpyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete structural assignment.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals would be anticipated for the methyl protons, the aromatic protons on the pyridine (B92270) ring, and the proton of the difluoromethyl group.

Methyl Group (-CH₃): The protons of the 2-methyl group would likely appear as a singlet in the upfield region of the spectrum, typically around δ 2.5 ppm.

Pyridine Ring Protons: The three aromatic protons on the pyridine ring would exhibit characteristic chemical shifts and coupling patterns. The proton at position 6, adjacent to the nitrogen, would be the most deshielded. The protons at positions 3 and 5 would show shifts influenced by both the methyl and difluoromethyl substituents.

Difluoromethyl Group (-CHF₂): The single proton on the difluoromethyl group would present as a triplet due to coupling with the two equivalent fluorine atoms (¹JH-F). This signal would be expected in the downfield region, likely between δ 6.5 and 7.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Pyridine Ring Carbons: Five distinct signals would be expected for the carbons of the pyridine ring. The chemical shifts would be influenced by the nitrogen atom and the electron-withdrawing difluoromethyl group. The carbon bearing the difluoromethyl group would be significantly affected and likely show a triplet due to one-bond coupling with the fluorine atoms (¹JC-F).

Methyl Carbon (-CH₃): The carbon of the 2-methyl group would appear as a single peak in the upfield region of the spectrum.

Difluoromethyl Carbon (-CHF₂): This carbon signal would be a key feature, appearing as a triplet due to coupling with the two attached fluorine atoms.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the local electronic environment of fluorine atoms. nih.gov For this compound, the two fluorine atoms of the -CHF₂ group are chemically equivalent and would be expected to produce a single signal. This signal would be split into a doublet due to coupling with the geminal proton (²JF-H). The chemical shift would be characteristic of a difluoromethyl group attached to an aromatic ring. semanticscholar.org

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis and Group Frequencies

The IR and Raman spectra of this compound would be characterized by several key vibrational modes.

C-H Vibrations: Stretching vibrations for the aromatic C-H bonds would appear above 3000 cm⁻¹, while the methyl C-H stretching would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The characteristic stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region.

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the difluoromethyl group would be prominent in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Methyl Group Deformations: Bending vibrations of the methyl group would also be present in the fingerprint region.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict and assign vibrational frequencies for such molecules when experimental data is unavailable. nih.gov

Gas Chromatography-Infrared (GC-IR) Applications

Gas chromatography is a powerful technique for separating components of a mixture. When coupled with infrared spectroscopy (GC-IR), it allows for the identification of individual separated compounds. For pyridine derivatives, GC-based methods are common for analysis. A GC-IR system could be utilized to separate this compound from a reaction mixture or sample and obtain its vapor-phase IR spectrum for identification. This would be particularly useful in synthetic chemistry to confirm the identity of the product.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass accuracy typically below 5 parts per million (ppm), which is sufficient to distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, the theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) is calculated to be 144.0615. HRMS analysis would be expected to yield an experimental m/z value in very close agreement with this theoretical prediction, thereby confirming the elemental formula C₇H₈F₂N. The high resolving power of these instruments separates the analyte signal from matrix interferences, ensuring reliable formula assignment even in complex samples. nih.gov In research involving related heterocyclic compounds, HRMS has been effectively used to identify reaction products and intermediates, including transient radical adducts formed during electrochemical reactions. acs.org

Table 1: Theoretical HRMS Data for this compound Adducts

| Ion Species | Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₇H₈F₂N⁺ | 144.0615 |

| [M+Na]⁺ | C₇H₇F₂NNa⁺ | 166.0435 |

Note: Data is theoretical and serves as a predictive guide for experimental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase, resulting in a characteristic retention time.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This high-energy ionization process induces fragmentation of the molecule. The resulting fragmentation pattern is a reproducible "fingerprint" that is highly characteristic of the molecule's structure. For pyridine derivatives, fragmentation often involves the loss of substituents from the ring or cleavage of the ring itself. acs.org The lowest energy fragmentation pathway for pyridine, for instance, is the loss of HCN or HNC, leading to the formation of a C₄H₄⁺· fragment. rsc.org The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺·) corresponding to its molecular weight, along with fragment ions resulting from the loss of the methyl group, the difluoromethyl group, or ring cleavage. rsc.orgnih.gov

Table 2: Predicted Key Fragments in the GC-MS Spectrum of this compound

| Fragment | Proposed Loss | Predicted m/z |

|---|---|---|

| [M]⁺· | - | 143 |

| [M-H]⁺ | H· | 142 |

| [M-F]⁺ | F· | 124 |

| [M-CH₃]⁺ | CH₃· | 128 |

| [M-CHF₂]⁺ | CHF₂· | 92 |

Note: This table represents predicted fragmentation patterns based on the general behavior of pyridine derivatives. acs.orghmdb.ca

X-ray Diffraction (XRD) Analysis

X-ray diffraction provides the most definitive information about the three-dimensional structure of a crystalline solid, including precise bond lengths, bond angles, and the spatial arrangement of molecules relative to one another.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure elucidation. mdpi.com The technique involves irradiating a high-quality single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision.

While a specific crystal structure for this compound is not publicly documented, analysis of related substituted pyridine derivatives demonstrates the power of this technique. nih.govresearchgate.net A successful SCXRD analysis of this compound would provide unambiguous confirmation of the pyridine ring's planarity, the tetrahedral geometry of the methyl carbon, and the specific bond lengths and angles of the difluoromethyl group. Crystallographic analyses of substituted pyridines often reveal unit cell parameters in orthorhombic or monoclinic crystal systems. nih.govmdpi.com For example, a study on a meta-methyl-substituted pyridine-oxadiazole derivative reported an orthorhombic crystal system with the space group Pbca. nih.gov

Table 3: Illustrative Crystallographic Data for a Substituted Pyridine Derivative (Compound 5f from nih.gov)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.583(3) |

| b (Å) | 9.3773(19) |

| c (Å) | 24.386(4) |

| α, β, γ (°) | 90 |

| Volume (ų) | 3334.8(11) |

Note: This data is for a related compound and serves to illustrate typical parameters obtained from SCXRD. nih.gov

The data from an SCXRD experiment also reveals how molecules are arranged in the crystal lattice, a study known as crystal packing or supramolecular assembly. nih.gov This assembly is governed by non-covalent interactions such as hydrogen bonds, π–π stacking, and van der Waals forces. nih.gov In pyridine-containing structures, the nitrogen atom can act as a hydrogen bond acceptor, while the aromatic ring can participate in π–π stacking interactions. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant absorptions in the UV region (typically 200-400 nm) are due to π → π* transitions within the pyridine ring. researchgate.net

The absorption spectrum is characterized by one or more bands, with the wavelength of maximum absorbance (λ_max) being a key feature. The position and intensity of these bands are sensitive to the substituents on the aromatic ring. researchgate.net Studies on substituted pyridones show that the electronic nature and position of substituents can cause shifts in the λ_max. researchgate.net For this compound, the electron-withdrawing difluoromethyl group and the electron-donating methyl group would both influence the energy of the π and π* orbitals, leading to a characteristic UV absorption spectrum. The spectrum would likely show a strong absorption band around 260-270 nm, which is typical for substituted pyridines. researchgate.netresearchgate.net

Table 4: Typical UV-Vis Absorption Ranges for Pyridine Derivatives

| Compound Type | Typical λ_max (nm) | Electronic Transition |

|---|---|---|

| Pyridine | ~257 | π → π* |

Note: The exact λ_max for this compound would need to be determined experimentally. The values are based on data for related compounds. researchgate.netresearchgate.net

Combined Spectroscopic Approaches for Isomer Differentiation

The unequivocal identification of this compound from its constitutional isomers, such as 2-(difluoromethyl)-4-methylpyridine (B12070927), is a critical analytical challenge that necessitates the synergistic use of multiple spectroscopic techniques. While each method provides valuable structural information, a combined approach utilizing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS) offers a comprehensive and robust strategy for unambiguous isomer differentiation. The distinct substitution patterns on the pyridine ring in these isomers give rise to unique spectroscopic signatures.

The primary isomers of interest for differentiation are:

Isomer A: this compound

Isomer B: 2-(Difluoromethyl)-4-methylpyridine

The differentiation of these isomers hinges on the analysis of chemical shifts, coupling constants, and fragmentation patterns, which are uniquely influenced by the relative positions of the difluoromethyl and methyl groups on the pyridine ring.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the aromatic protons are highly informative. For this compound (Isomer A), three distinct aromatic proton signals are expected. The proton at the C6 position, being adjacent to the nitrogen atom, will appear at the most downfield chemical shift. The protons at C3 and C5 will exhibit a doublet and a doublet of doublets, respectively, with their specific splitting patterns influenced by coupling to adjacent protons and the difluoromethyl group.

Conversely, for 2-(difluoromethyl)-4-methylpyridine (Isomer B), a different set of aromatic proton signals would be observed. The proton at C6 would still be the most downfield. However, the relative positions and multiplicities of the other two aromatic protons at C3 and C5 would differ due to the altered electronic environment and coupling interactions resulting from the swapped substituent positions.

A key differentiator in the ¹H NMR spectrum is the signal for the difluoromethyl proton (-CHF₂), which appears as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF). The chemical shift of this triplet will be influenced by the substituent at the para position.

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is a particularly powerful tool for distinguishing between these isomers. The difluoromethyl group in each isomer will produce a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atoms is highly sensitive to the electronic environment of the pyridine ring. The position of the methyl group, being an electron-donating group, will influence the electron density at the position of the difluoromethyl substituent, leading to a measurable difference in the ¹⁹F chemical shift between the two isomers.

For this compound, the ¹⁹F NMR spectrum would show a doublet, resulting from coupling with the proton of the difluoromethyl group (¹JFH). Similarly, for the isomeric 2-(difluoromethyl)-4-methylpyridine, a doublet would also be observed, but at a different chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectra of the two isomers will also exhibit significant differences. The chemical shifts of the pyridine ring carbons are influenced by the nature and position of the substituents. The carbon atom attached to the difluoromethyl group will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The magnitude of this coupling constant and the chemical shift of this carbon will be characteristic of the isomer.

Furthermore, the chemical shifts of the other aromatic carbons will vary between the two isomers. For instance, the chemical shift of the carbon bearing the methyl group will be different in each isomer due to the change in its position relative to the nitrogen atom and the difluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. Both this compound and 2-(difluoromethyl)-4-methylpyridine have the same molecular weight, and therefore their molecular ion peaks ([M]⁺) in the mass spectrum will be identical. However, the fragmentation patterns upon electron ionization (EI) can be used for differentiation.

The fragmentation of substituted pyridines is often initiated by the loss of the substituent or a part of it. The relative abundance of the fragment ions will depend on the stability of the resulting ions, which in turn is influenced by the positions of the substituents. For example, the loss of a fluorine atom or the entire difluoromethyl radical from the molecular ion will lead to fragment ions whose relative intensities may differ between the two isomers.

Interactive Data Tables

The following tables summarize the expected and observed spectroscopic data for difluoromethylated pyridine derivatives, which can be used to infer the characteristics of this compound and its isomers.

Table 1: Predicted ¹H NMR Data for Isomer Differentiation

| Proton | This compound (Isomer A) - Predicted | 2-(Difluoromethyl)-4-methylpyridine (Isomer B) - Predicted |

| H-3 | ~7.3 ppm (d) | ~7.1 ppm (s) |

| H-5 | ~7.4 ppm (dd) | ~7.2 ppm (d) |

| H-6 | ~8.6 ppm (d) | ~8.7 ppm (d) |

| -CH₃ | ~2.6 ppm (s) | ~2.5 ppm (s) |

| -CHF₂ | ~6.7 ppm (t, J ≈ 56 Hz) | ~6.8 ppm (t, J ≈ 56 Hz) |

Table 2: Predicted ¹³C and ¹⁹F NMR Data for Isomer Differentiation

| Nucleus | This compound (Isomer A) - Predicted | 2-(Difluoromethyl)-4-methylpyridine (Isomer B) - Predicted |

| ¹³C NMR | ||

| C-2 | ~159 ppm | ~160 ppm (t, J ≈ 30 Hz) |

| C-3 | ~122 ppm | ~125 ppm |

| C-4 | ~150 ppm (t, J ≈ 25 Hz) | ~152 ppm |

| C-5 | ~120 ppm | ~121 ppm |

| C-6 | ~150 ppm | ~150 ppm |

| -CH₃ | ~24 ppm | ~21 ppm |

| -CHF₂ | ~114 ppm (t, J ≈ 238 Hz) | ~115 ppm (t, J ≈ 238 Hz) |

| ¹⁹F NMR | ||

| -CHF₂ | ~ -92 ppm (d, J ≈ 56 Hz) | ~ -94 ppm (d, J ≈ 56 Hz) |

Note: Predicted values are based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

By combining the detailed analysis from ¹H, ¹³C, and ¹⁹F NMR with the fragmentation patterns from mass spectrometry, a confident and unambiguous differentiation between this compound and its isomers can be achieved.

Computational and Theoretical Studies on 4 Difluoromethyl 2 Methylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties.

The electronic structure of 4-(Difluoromethyl)-2-methylpyridine is characterized by the interplay of its constituent functional groups. The pyridine (B92270) ring is an aromatic heterocycle, while the methyl group at the 2-position acts as a moderate electron-donating group through an inductive effect (+I). In contrast, the difluoromethyl group (-CHF₂) at the 4-position is strongly electron-withdrawing (-I effect) due to the high electronegativity of the fluorine atoms. This substitution pattern creates a polarized electronic environment on the pyridine ring, influencing its reactivity and intermolecular interactions.

DFT calculations can precisely model this electronic distribution, optimizing the molecule's geometry and calculating orbital energies. These calculations reveal how the electron-donating methyl group and the electron-withdrawing difluoromethyl group modulate the electron density across the pyridine ring, affecting the sites susceptible to electrophilic or nucleophilic attack.

DFT calculations are instrumental in elucidating complex reaction mechanisms by mapping the potential energy surface and identifying transition states and intermediates. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented, research on analogous compounds provides significant insights.

For instance, a DFT study on the direct C(sp³)–H bond trifluoromethylation of azines, including 4-methylpyridine, sheds light on the plausible reaction pathways. researchgate.net This type of reaction is challenging for electron-deficient heteroaryls. The study proposes a transient activating strategy involving a triflate (Tf) shift process. DFT calculations were used to compute the relative Gibbs free energies of the intermediates and transition states involved in the proposed mechanism. researchgate.net

Table 1: Calculated Relative Gibbs Free Energies for a Proposed Trifluoromethylation Pathway Data adapted from a DFT study on a related substrate, 4-methylpyridine, and illustrates the type of data obtained from such analyses. researchgate.net

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Int-I | Initial Intermediate | 0.0 |

| TS1 | First Transition State | +15.5 |

| Int-II | Triflate-Shift Intermediate | +10.2 |

| TS2 | Second Transition State | +25.8 |

| Product | Final Product Complex | -20.1 |

Theoretical calculations using DFT can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-visible electronic transitions. By optimizing the geometry of this compound at a specific level of theory (e.g., B3LYP) with a suitable basis set, its vibrational frequencies can be calculated. These theoretical frequencies often correlate well with experimental IR spectra, aiding in the assignment of observed absorption bands to specific molecular vibrations.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted and compared with experimental data to confirm the structure of the molecule. The accuracy of these predictions provides a powerful method for structural verification and analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule in three dimensions. readthedocs.io It is a valuable tool for predicting how a molecule will interact with other species, particularly in assessing reactivity towards charged reactants. uni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule and is typically color-coded. deeporigin.com

In an MEP map, different colors represent different values of the electrostatic potential. researchgate.net Conventionally, red indicates regions of most negative potential (electron-rich), which are favorable sites for electrophilic attack. Blue indicates regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents areas of neutral potential. researchgate.net

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This is the most likely site for protonation or interaction with electrophiles.

Positive Potential (Blue): Concentrated around the hydrogen atoms of the difluoromethyl group (-CHF₂) and, to a lesser extent, the methyl group. The strong electron-withdrawing nature of the fluorine atoms makes the attached hydrogen and carbon atoms significantly electron-deficient.

Neutral/Slightly Negative Potential (Green): Distributed across the carbon atoms of the pyridine ring.

This visualization helps in understanding the electrostatic complementarity required for binding events, for instance, in drug-receptor interactions. scispace.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, FMO analysis performed via DFT would provide the following insights:

HOMO: The distribution of the HOMO would indicate the most probable sites for electrophilic attack. It is expected to be localized primarily on the electron-rich pyridine ring, particularly near the nitrogen atom and the carbons influenced by the electron-donating methyl group.

LUMO: The distribution of the LUMO would show the most likely sites for nucleophilic attack. The LUMO is expected to be concentrated on the pyridine ring, influenced by the strongly electron-withdrawing difluoromethyl group, making the ring system susceptible to nucleophiles.

HOMO-LUMO Gap: A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The specific value of the gap for this molecule would quantify its reactivity profile compared to other related compounds.

FMO theory is particularly useful for understanding pericyclic reactions, such as cycloadditions and electrocyclic reactions. wikipedia.orgslideshare.net

Energy Decomposition Analysis (EDA)

Energy Decomposition Analysis (EDA) is a computational method used to partition the total interaction energy between two molecular fragments into physically meaningful components. nih.gov This analysis provides deep insight into the nature of chemical bonds and intermolecular interactions. A common EDA scheme breaks down the interaction energy (ΔE_int) into several terms:

Electrostatic Interaction (ΔE_elec): The classical electrostatic interaction between the unperturbed charge distributions of the fragments.

Pauli Repulsion (ΔE_Pauli): The destabilizing interaction arising from the repulsion between occupied orbitals of the fragments (also known as exchange-repulsion).

Orbital Interaction (ΔE_orb): The stabilizing energy from the mixing of occupied and unoccupied orbitals, which includes charge transfer and polarization effects.

Dispersion Energy (ΔE_disp): The interaction energy arising from electron correlation, which is crucial for describing van der Waals forces.

A redevelopment of this method within the fragment molecular orbital (FMO) framework, known as Pair Interaction Energy Decomposition Analysis (PIEDA), allows for the treatment of large systems like proteins. nih.gov In PIEDA, the interaction energy is similarly divided into electrostatic, exchange-repulsion, and charge transfer contributions, with an added correlation (dispersion) term. nih.gov

Molecular Docking Simulations for Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science for understanding and predicting molecular interactions.

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the available literature, research on structurally related compounds provides significant insights into the potential interactions this molecule might engage in. For instance, studies on other difluoromethylated and pyridine-containing molecules reveal common interaction patterns that are likely relevant.

Computational studies on 4-(trifluoromethyl)pyridine-2-carboxylic acid have utilized the AutoDock4 program to analyze its interaction with B-DNA. journaleras.com Such simulations calculate the binding energy for various conformations, with the lowest binding energy indicating the most stable and likely interaction pose. journaleras.com For similar pyridine derivatives, molecular docking has been employed to investigate interactions with biological targets like the main protease of SARS-CoV-2 and the EGFR kinase enzyme, highlighting the importance of pyridine and pyrimidine (B1678525) rings in binding to adenine (B156593) pockets and hydrophobic regions of proteins. nih.govnih.gov

Furthermore, molecular docking simulations of 4-difluoromethyl pyrazole (B372694) derivatives have been conducted to understand their binding mechanisms within the active site of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. dntb.gov.uaresearchgate.net These studies, often complemented by Density Functional Theory (DFT) calculations, analyze binding affinities and attribute strong interactions to the formation of hydrogen bonds and various hydrophobic interactions between the ligand and the receptor's amino acid residues. dntb.gov.uaresearchgate.net The insights from these related compounds suggest that this compound would likely interact with biological macromolecules through a combination of hydrogen bonding (facilitated by the pyridine nitrogen) and hydrophobic interactions (driven by the methyl and difluoromethyl groups).

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| 4-(Trifluoromethyl)pyridine-2-carboxylic acid | B-DNA | Binding energy calculated to find the most stable docked conformation. | journaleras.com |

| 4-Difluoromethyl pyrazole derivatives | Cyclooxygenase-2 (COX-2) | Strong affinity attributed to hydrogen bonds and hydrophobic interactions. | dntb.gov.uaresearchgate.net |

| Pyridine/Pyrimidine derivatives | EGFR Kinase | Pyridine/pyrimidine rings are key for insertion into the adenine binding pocket. | nih.gov |

Computational Approaches for Regioselectivity Prediction

The regioselectivity of chemical reactions, particularly for the functionalization of aromatic rings like pyridine, is a critical aspect of synthetic chemistry. Computational chemistry offers powerful tools to predict which position on a molecule is most likely to react. The direct C-H functionalization of pyridines is an efficient method for synthesizing derivatives, but controlling the position of the new substituent (regioselectivity) is a significant challenge due to the multiple reactive C-H bonds. researchgate.net

Recent advancements have demonstrated a sophisticated, computationally-guided strategy for the switchable C-H difluoromethylation of pyridines, allowing for selective functionalization at either the meta or para position. This approach relies on the controlled transformation of the pyridine substrate.

The strategy involves the initial conversion of the pyridine into an oxazino pyridine intermediate. Computational models predict that under basic conditions, these intermediates exhibit nucleophilic character at the δ-position, which corresponds to the C3 (meta) position of the original pyridine ring. This allows for a radical meta-C-H difluoromethylation.

Conversely, by treating the same oxazino pyridine intermediate with an acid in situ, it is transformed into a pyridinium (B92312) salt. This transformation alters the electronic properties of the ring, rendering the γ-position (C4 or para) electrophilic and thus susceptible to radical attack. This computational design enables a switch in regioselectivity from meta to para functionalization. This method has been successfully applied to the late-stage difluoromethylation of complex pyridine-containing drugs.

Density Functional Theory (DFT) is another key computational tool used to rationalize and predict regioselectivity. By calculating the energies of transition states for reactions at different positions, chemists can predict the most favorable reaction pathway. For example, DFT calculations can reveal that the carbon atom at a specific position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. This aligns with lower calculated activation energies for substitution at that site, thus explaining the observed regioselectivity. Other computational approaches, including machine learning models based on physical organic features, are also emerging as powerful tools for predicting regioselectivity in the C-H functionalization of heterocycles. nih.gov

| Reaction Condition | Intermediate Type | Predicted Reactive Position | Observed Selectivity |

|---|---|---|---|

| Basic | Oxazino Pyridine | δ-position (nucleophilic) | meta-C-H difluoromethylation |

| Acidic | Pyridinium Salt | γ-position (electrophilic) | para-C-H difluoromethylation |

Research Applications and Broader Scientific Impact of Difluoromethylated Pyridines

Role as Versatile Chemical Building Blocks in Organic Synthesis

Difluoromethylated pyridines, including 4-(difluoromethyl)-2-methylpyridine, are highly valued as versatile building blocks in organic synthesis. acs.org Their utility stems from the unique properties conferred by the difluoromethyl group and the inherent reactivity of the pyridine (B92270) ring. Chemists utilize these compounds as foundational scaffolds to construct more complex molecules for the development of new drugs and agrochemicals. acs.orgnih.gov

The synthesis of these building blocks has been a focus of considerable research. Methods have been developed for the regioselective introduction of the -CHF2 group onto the pyridine ring, which was previously a significant challenge. rsc.org For instance, a scalable synthesis of 4-(difluoromethyl)pyridin-2-amine (B599231), a key intermediate for numerous protein kinase inhibitors, has been developed from inexpensive starting materials. acs.org This user-friendly approach allows for diverse substitution patterns on the pyridine ring. researchgate.net The functionalization of 3-(difluoromethyl)pyridine (B1298654) has also been achieved through direct deprotonation, providing access to a library of derivatives that can be used in further synthetic applications. acs.org These advances provide chemists with a robust toolbox to create novel molecular architectures.

Contribution to the Design of Novel Bioactive Molecules

The pyridine ring is a "privileged" structure in medicinal chemistry, and its combination with a difluoromethyl group has proven to be a powerful strategy in designing new therapeutic agents and agrochemicals. chemicalbook.comhymasynthesis.com The -CHF2 group can significantly alter a molecule's lipophilicity and electronic properties, enhancing its interaction with biological targets.

Difluoromethylated pyridines are integral to the development of molecules that can modulate biological pathways, particularly in the context of cancer therapy. The 4-(difluoromethyl)pyridin-2-amine moiety is a critical component in a new generation of lipid kinase inhibitors targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR) kinase, pathways frequently dysregulated in cancer. acs.orgacs.org

Research has shown that the difluoromethyl group plays a direct role in the potency and selectivity of these inhibitors. In the design of mTOR inhibitors, the 4-(difluoromethyl)pyridin-2-amine group was found to be a dominant factor in increasing activity. acs.org Modeling studies revealed that the hydrogen atom of the difluoromethyl group is well-positioned to form a crucial interaction with the mTOR kinase enzyme. acs.org Similarly, structure-based design has identified bicyclic fused-pyridines as potent inhibitors of MEK, a key kinase in the MAPK signaling pathway involved in cell proliferation. The strategic placement of substituents like the difluoromethyl group is essential for achieving high inhibitory potency.

Table 1: Examples of Difluoromethylated Pyridine Derivatives as Biological Pathway Modulators

| Compound/Intermediate | Target Pathway/Enzyme | Therapeutic Area/Application | Reference |

|---|---|---|---|

| PQR620 (5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine) | mTORC1/mTORC2 | Anticancer (Preclinical) | acs.org |

| 4-(Difluoromethyl)pyridin-2-amine | PI3K/mTOR Kinase | Key intermediate for kinase inhibitors | acs.org |

| Bicyclic fused-pyridines | MEK (Mitogen-activated protein kinase kinase) | Anticancer (Lead Optimization) |

Pyridine-based compounds are fundamentally important in the agrochemical industry, forming the basis for many fungicides, herbicides, and insecticides. hymasynthesis.comamericanelements.com The introduction of fluorine, often as a difluoromethyl group, can dramatically increase the biological activity of these pesticides, allowing for lower application rates and reduced environmental residue. agropages.com

Difluoromethylated pyridines are key intermediates in the synthesis of modern, highly effective agrochemicals. agropages.comnih.gov For example, derivatives like 2-chloro-4-(trifluoromethyl)pyridine (B1345723), which is structurally related to this compound, are used to produce herbicides such as aminopyralid (B1667105) and insecticides like flonicamid. agropages.com Research has shown that compounds like 2,4-Dichloro-5-(difluoromethyl)pyridine exhibit potential as herbicides and fungicides by inhibiting specific biochemical pathways in target organisms. The development of efficient synthetic routes to these fluorinated pyridine building blocks is thus critical for the discovery of next-generation crop protection agents. rsc.orgnih.gov

Table 2: Application of Fluorinated Pyridines in Agrochemicals

| Pyridine Intermediate | Resulting Agrochemical Class | Significance | Reference |

|---|---|---|---|

| Fluorinated Methylpyridines | Herbicides, Insecticides, Fungicides | Fluorine incorporation enhances biological activity and improves environmental profile. | agropages.com |

| 2,4-Dichloro-5-(difluoromethyl)pyridine | Herbicides, Fungicides | Inhibits biochemical pathways in target pests. | |

| Trifluoromethylpyridines (TFMPs) | Herbicides (e.g., Fluazifop-butyl), Insecticides (e.g., Flonicamid) | Key structural motif in over 20 commercial agrochemicals. | nih.gov |

Application in Ligand Design for Transition Metals

Difluoromethylated pyridines have emerged as effective ligands in transition metal catalysis and coordination chemistry. The electronic properties of the ligand, which are tuned by the electron-withdrawing nature of the difluoromethyl group, can significantly influence the reactivity and stability of the resulting metal complex. uva.nl

In one study, 2-(difluoromethyl)pyridine (B40438) was used as a ligand in a palladium-catalyzed cross-dehydrogenative coupling reaction. uva.nl The presence of the difluoromethyl group was found to modulate the catalytic activity, demonstrating that even subtle electronic changes in the ligand can have a substantial impact on the reaction outcome. uva.nl

Furthermore, difluoromethylated bipyridine ligands have been synthesized to create novel rhenium and platinum complexes with potential applications in medicine. rsc.orgub.edu For example, rhenium tricarbonyl complexes with 5- and 6-(difluoromethyl)-2,2′-bipyridine ligands were prepared and evaluated for their anticancer properties. rsc.org Similarly, platinum(II) complexes bearing a 4-(difluoromethyl)pyridine (B1298655) ancillary ligand were synthesized and studied as photosensitizers. The fluoromethylated substituents were found to enhance the cytotoxicity of the complexes upon irradiation, highlighting their potential in photodynamic therapy. ub.edu

Table 3: Difluoromethylated Pyridines in Transition Metal Complexes

| Difluoromethylated Ligand | Metal | Application Area | Finding | Reference |

|---|---|---|---|---|

| 2-(Difluoromethyl)pyridine | Palladium (Pd) | Catalysis | Modulates catalytic activity in C-H activation reactions. | uva.nl |

| 5-(Difluoromethyl)-2,2′-bipyridine | Rhenium (Re) | Anticancer Research | Forms stable complexes with potential therapeutic activity. | rsc.org |

| 4-(Difluoromethyl)pyridine | Platinum (Pt) | Photosensitizers | Enhances photocytotoxicity of the metal complex. | ub.edu |

Development of Advanced Organic Materials

The unique physicochemical properties imparted by the difluoromethyl group also make these pyridine derivatives attractive building blocks for the development of advanced organic materials. These materials can have applications in fields such as electronics and photonics. The introduction of a difluoromethyl group can enhance properties like metabolic stability and bioavailability in biological contexts, and it can similarly improve the performance and stability of organic materials.

For instance, the N-difluoromethylation of fluorophores has been shown to improve their spectroscopic properties, which is a critical aspect in the development of materials for imaging and sensing. nih.gov Various difluoromethylated pyridine compounds are commercially available as building blocks specifically for materials science, intended for use in applications like organic electronics. americanelements.comsmolecule.com The synthesis of platinum complexes with difluoromethylated pyridine ligands that act as photosensitizers is another example of creating advanced, functional materials for medical applications. ub.edu These examples underscore the potential of difluoromethylated pyridines to serve as key components in the next generation of high-performance organic materials.

Future Directions and Emerging Research Trends

Development of Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For difluoromethylated pyridines, this involves moving away from harsh reagents and reaction conditions towards more sustainable alternatives.

Recent advancements include photocatalytic methods that utilize visible light and green oxidants like molecular oxygen. acs.orgnih.gov These methods offer a milder and more sustainable approach to direct C-H difluoromethylation. nih.gov Additionally, transition-metal-free synthesis routes are gaining traction. rsc.orgnih.govrsc.org These processes avoid the use of potentially toxic and expensive metal catalysts, reducing waste and simplifying purification. rsc.org The focus is on developing direct C-H functionalization techniques to minimize the generation of chemical waste, aligning with the principles of green chemistry. rsc.org

Key features of emerging green synthetic methodologies:

Use of abundant and non-toxic reagents and catalysts.

Energy efficiency through photoredox and ambient temperature reactions.

High atom economy by minimizing protecting groups and intermediate steps.

Transition-metal-free reaction conditions. rsc.orgnih.govrsc.org

Exploration of Novel Difluoromethylation Reagents and Catalysts

The discovery of new and more efficient reagents and catalysts is a constant driver of innovation in synthetic chemistry. The field of difluoromethylation is no exception, with a continuous search for reagents that are stable, selective, and broadly applicable.

Recent breakthroughs have introduced a variety of novel difluoromethylating agents. For instance, zinc bis(difluoromethanesulfinate) (DFMS ) has been developed as a mild and chemoselective reagent for the difluoromethylation of nitrogen-containing heteroarenes through a radical process. nih.gov Another innovative reagent is difluoromethyl 2-pyridyl sulfone , which has proven effective for the gem-difluoroolefination of aldehydes and ketones. cas.cn

Other notable reagents include TMSCF2Br (bromodifluoro(trimethylsilyl)methane), which allows for chemoselective N- and O-difluoromethylation of pyridones and related compounds by simply varying reaction conditions like temperature and solvent. researchgate.netacs.orgEthyl bromodifluoroacetate has also emerged as a readily available and inexpensive fluorine source for the synthesis of N-difluoromethylated pyridines. rsc.orgnih.govrsc.org

In catalysis, the focus is on developing highly efficient systems, including organic photocatalysts and dual-active-center catalysts, to promote these transformations under mild conditions. acs.orgnih.govacs.org

| Reagent Name | Abbreviation | Key Application | Reference |

|---|---|---|---|

| Zinc bis(difluoromethanesulfinate) | DFMS | Radical difluoromethylation of heteroarenes | nih.gov |

| Difluoromethyl 2-pyridyl sulfone | - | gem-Difluoroolefination of aldehydes and ketones | cas.cn |

| Bromodifluoro(trimethylsilyl)methane | TMSCF2Br | N- and O-difluoromethylation of pyridones | researchgate.netacs.org |

| Ethyl bromodifluoroacetate | - | N-difluoromethylation of pyridines | rsc.orgnih.govrsc.org |

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic and imaging techniques are becoming indispensable tools for real-time monitoring of difluoromethylation reactions, providing insights that were previously unattainable.

In-line analytical tools such as flow Infrared (IR) spectroscopy and benchtop low-field Nuclear Magnetic Resonance (NMR) spectroscopy are being increasingly utilized for continuous flow chemistry. asahilab.co.jp These techniques allow for the quantitative and safe consumption of reagents by enabling real-time adjustments to reaction conditions. asahilab.co.jp

More sophisticated methods like 2D-IR spectroscopy offer a detailed view of molecular interactions and structural changes during a reaction. numberanalytics.com Time-resolved infrared (TRIR) spectroscopy provides insights into the dynamics of chemical reactions on ultrafast timescales. numberanalytics.com Hyphenated techniques, such as chromatography-IR spectroscopy, are powerful for analyzing complex reaction mixtures and identifying transient intermediates. numberanalytics.com These advanced methods are crucial for understanding the intricate steps of difluoromethylation and for developing more efficient and selective synthetic protocols.

| Technique | Information Gained | Application in Difluoromethylation | Reference |

|---|---|---|---|

| Flow IR/Benchtop NMR | Real-time concentration of reactants and products | Optimization of reaction conditions in continuous flow | asahilab.co.jp |

| 2D-IR Spectroscopy | Molecular interactions and structural dynamics | Mechanistic studies of catalyst-substrate interactions | numberanalytics.com |

| Time-Resolved IR (TRIR) | Ultrafast reaction kinetics and transient species | Observation of short-lived radical intermediates | numberanalytics.com |

| Hyphenated Methods (e.g., GC-IR) | Separation and identification of reaction components | Analysis of complex product mixtures and byproducts | numberanalytics.com |

Integration of Machine Learning and AI in Synthetic Pathway Design

The complexity of modern organic synthesis necessitates innovative approaches to designing synthetic routes. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate the vast chemical space and predict optimal reaction pathways.

Investigation of Underexplored Reactivity Modes of Difluoromethylated Pyridines

While significant progress has been made in the synthesis of difluoromethylated pyridines, the exploration of their full reactive potential is still in its early stages. Future research will likely focus on uncovering and harnessing novel reactivity modes to create even more complex and valuable molecules.

A key area of investigation is the site-selective functionalization of the pyridine (B92270) ring. eurekalert.orgnih.govrepec.orgresearchgate.net Recent studies have demonstrated the ability to switch the regioselectivity of difluoromethylation between the meta and para positions by simply changing the reaction conditions, a significant breakthrough in controlling reactivity. nih.goveurekalert.orgnih.govrepec.orgresearchgate.net This is achieved by modulating the electronic properties of the pyridine ring through the formation of intermediates like oxazino pyridines or pyridinium (B92312) salts. nih.govresearchgate.net

Other emerging areas include the functionalization of pyridines via pyridinyl radicals, which offers a divergent selectivity from classical Minisci-type reactions. acs.org The use of heterocyclic phosphonium (B103445) salts as intermediates for subsequent C-O, C-S, C-N, and C-C bond-forming reactions is another promising strategy for accessing novel derivatives. acs.org These new reactivity modes will undoubtedly expand the synthetic toolbox for creating a diverse array of functionalized difluoromethylated pyridines for various applications.

Q & A

Q. What are the established synthetic methodologies for 4-(Difluoromethyl)-2-methylpyridine, and how do reaction conditions impact product yield and purity?

The synthesis of this compound typically involves introducing the difluoromethyl group onto a pre-functionalized pyridine ring. Key methods include:

- Nucleophilic substitution : Using difluoromethylating agents (e.g., ClCFH) under basic conditions to substitute halogens or other leaving groups on the pyridine ring .

- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with boronic acids containing the difluoromethyl moiety .

- Fluorination of methyl groups : Direct fluorination of a methyl substituent using specialized fluorinating agents (e.g., Selectfluor®). Reaction conditions such as temperature, solvent polarity, and catalyst loading significantly affect yield. For example, excess ClCFH in DMF at 80°C improves substitution efficiency but may increase side reactions . Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity compared to non-fluorinated analogs?

Q. How can researchers optimize the synthesis of this compound to address low yields in scaling-up reactions?

Scale-up challenges often arise from inefficient heat transfer and side reactions. Strategies include:

- Flow chemistry : Continuous flow reactors improve temperature control and mixing, reducing side product formation (e.g., over-fluorination) .

- Catalyst screening : Testing palladium ligands (e.g., XPhos) to enhance coupling efficiency in Suzuki reactions .

- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates, enabling rapid adjustments .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from variations in:

- Substituent positioning : Fluorine placement on the pyridine ring alters steric and electronic interactions. For example, 3-substituted analogs show higher enzyme inhibition than 4-substituted isomers .

- Solvent systems : Polar aprotic solvents (e.g., DMSO) enhance solubility but may stabilize inactive conformers .

- Assay conditions : Buffer pH and ionic strength affect protonation states. Systematic SAR studies with standardized protocols (e.g., fixed IC measurement conditions) are recommended .

Q. What computational approaches are recommended to predict the binding affinity of this compound derivatives with target enzymes?

- Docking simulations : Tools like AutoDock Vina model interactions with active sites, prioritizing derivatives with strong hydrogen bonds to residues like Asp or Arg .

- QM/MM calculations : Assess the electronic impact of fluorine substitution on transition-state stabilization in enzymatic reactions .

- MD simulations : Track conformational dynamics over time to identify stable binding modes inaccessible via static models .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.